molecular formula C16H13BrN2O2 B2920004 (Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 1241701-06-3

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide

Cat. No. B2920004
CAS RN: 1241701-06-3
M. Wt: 345.196
InChI Key: AOVJVDCJXHMCSX-UHFFFAOYSA-N
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Description

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as BFPEP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates highlighted the significance of N⋯π and O⋯π interactions rather than direct hydrogen bonding in their crystal packing. These interactions form a unique zigzag double-ribbon structure, indicating the importance of such compounds in studying non-covalent interactions in crystal engineering (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis and Characterization

Johnson et al. (2006) synthesized and characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into its structural analysis. This work contributes to understanding the chemical properties and potential applications of similar compounds in organic synthesis (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).

Pharmacological Potential

The study on the analogs of the active metabolite of leflunomide by Ghosh et al. (1999) indicates the pharmacological relevance of such compounds. These analogs, including structures similar to the compound , are explored for their potential in inhibiting tyrosine kinase epidermal growth factor receptor (EGFR), which plays a crucial role in immunosuppression and cancer treatment (Sutapa Ghosh, Ya-guo Zheng, & F. Uckun, 1999).

Antimicrobial Applications

Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, derived from related bromophenyl compounds, for their potential as antimicrobial agents. This research suggests the broader applicability of such chemical frameworks in developing new antimicrobial strategies (K. Doraswamy & P. Ramana, 2013).

Metal-Organic Frameworks (MOFs)

Sun et al. (2012) discussed the synthesis, structure, thermostability, and luminescence studies of carboxylate-assisted ethylamide metal–organic frameworks. These findings open avenues for the use of such compounds in constructing MOFs with potential applications in gas storage, separation technologies, and luminescence-based sensors (Gong-ming Sun et al., 2012).

properties

IUPAC Name

(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-11-3-5-14(6-4-11)19-16(20)12(9-18)7-15-8-13(17)10-21-15/h3-8,10H,2H2,1H3,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVJVDCJXHMCSX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CO2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CO2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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